REACTION_CXSMILES
|
CO.[CH3:3][C:4]1[CH:13]=[C:12]([C:14]([O:16]C)=[O:15])[C:11]([CH3:18])=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7].[OH-].[Li+]>O1CCCC1>[CH3:9][O:8][C:6]([C:5]1[C:4]([CH3:3])=[CH:13][C:12]([C:14]([OH:16])=[O:15])=[C:11]([CH3:18])[CH:10]=1)=[O:7] |f:2.3|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.95 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)OC)C=C(C(=C1)C(=O)OC)C
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
9.8 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
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Type
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CUSTOM
|
Details
|
stirred for 3 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was cooled on a water bath
|
Type
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DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
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Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate (×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract solution was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by a silica gel chromatography (eluent: chloroform/methanol=30/1)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC(=C(C(=O)O)C=C1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.77 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |